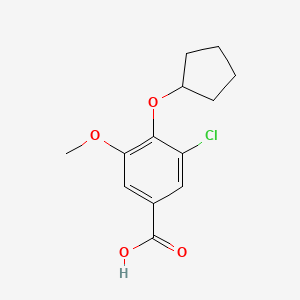

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a cyclopentyloxy group, and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxybenzoic acid.

Etherification: The hydroxy group on the benzene ring is converted to a cyclopentyloxy group through an etherification reaction. This is achieved by reacting the hydroxy compound with cyclopentanol in the presence of an acid catalyst.

Methoxylation: The final step involves the introduction of a methoxy group at the 5-position of the benzene ring. This can be accomplished by reacting the intermediate compound with methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of amines, thiols, or other substituted derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated products.

Applications De Recherche Scientifique

Therapeutic Potential

This compound has been identified as a selective retinoic acid receptor α (RARα) agonist. RARα plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. The activation of RARα is significant in treating cognitive disorders such as Alzheimer's disease and mild cognitive impairment. In preclinical studies, compounds that activate RARα have shown promise in ameliorating symptoms associated with these conditions by enhancing neurogenesis and synaptic plasticity .

Case Studies

- Alzheimer's Disease Treatment : Research indicates that 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid can potentially improve cognitive function in animal models of Alzheimer's disease. In these studies, the compound demonstrated a significant reduction in amyloid-beta levels, a hallmark of Alzheimer's pathology .

- Inflammatory Pain Models : In a study involving inflammatory pain rat models, derivatives of this compound were shown to reduce pain effectively without affecting normal exploratory behavior. This suggests a favorable therapeutic index for managing inflammatory pain conditions .

The compound exhibits notable biological activities beyond its role as an RARα agonist. Its dual inhibition properties make it a candidate for treating multiple conditions simultaneously.

Dual Inhibition of Enzymes

Recent studies have highlighted the compound's potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). Both enzymes are implicated in various inflammatory diseases:

- sEH Inhibition : The compound showed subnanomolar IC50 values against human sEH, indicating high potency in modulating inflammatory responses .

- PDE4 Inhibition : By increasing cAMP levels through PDE4 inhibition, the compound can down-regulate inflammatory mediators, providing therapeutic benefits for conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Synthesis Methodologies

The synthesis of this compound involves several key steps that ensure the purity and efficacy of the final product.

Synthetic Route Overview

The synthetic pathway typically includes:

- Starting Materials : The synthesis begins with commercially available benzoic acid derivatives.

- Functionalization : Key functional groups are introduced through electrophilic aromatic substitution reactions, followed by cyclization to incorporate the cyclopentyloxy group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

A detailed synthetic scheme would typically look like this:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | Benzoic acid + Chlorinating agent | 3-Chloro-4-methoxybenzoic acid |

| 2 | Ether Formation | 3-Chloro-4-methoxybenzoic acid + Cyclopentanol + Acid catalyst | This compound |

| 3 | Purification | Recrystallization/Chromatography | Pure this compound |

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-hydroxybenzoic acid: Shares the chloro and benzoic acid moieties but lacks the cyclopentyloxy and methoxy groups.

4-Methoxybenzoic acid: Contains the methoxy group but lacks the chloro and cyclopentyloxy groups.

3-Chloro-4-(cyclopentyloxy)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

Uniqueness

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro, cyclopentyloxy, and methoxy groups allows for diverse chemical modifications and applications in various fields.

Activité Biologique

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential therapeutic applications. This compound has been investigated for its biological activities, particularly in relation to enzyme modulation and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

The molecular structure of this compound includes a chloro group, a methoxy group, and a cyclopentyloxy substituent on the benzoic acid framework. These modifications contribute to its unique biological properties.

The compound acts primarily through modulation of specific enzymes and pathways:

- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in degrading cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to reduced inflammation and modulation of various physiological responses .

- Cathepsin Activation : Research indicates that this compound activates cathepsins B and L, which are involved in protein degradation pathways. This activation may enhance cellular proteostasis and has implications for aging and cellular health .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In animal models, it reduced inflammatory pain and modulated immune responses without affecting general behavior or exploratory activity .

Enzyme Modulation

The compound has been evaluated for its effects on various enzymes:

- PDE4 : Inhibition of PDE4 leads to increased cAMP levels, which can downregulate inflammatory mediators. The IC50 values for PDE4 inhibition have been reported in the low nanomolar range, indicating high potency .

- Cathepsins B and L : The compound showed strong activation of these enzymes, suggesting potential applications in enhancing protein degradation pathways .

Case Studies

- Inflammatory Pain Model : In a lipopolysaccharide-induced inflammatory pain model in rats, administration of this compound resulted in significant pain relief measured by withdrawal latency tests. The pharmacokinetics indicated rapid absorption with peak plasma concentrations observed shortly after administration .

- Cell-Based Assays : In vitro studies using human foreskin fibroblasts demonstrated that the compound significantly enhances the activities of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These findings suggest its potential as an anti-aging agent by promoting cellular repair mechanisms .

Data Summary

| Activity | Mechanism | IC50 Value |

|---|---|---|

| PDE4 Inhibition | Increases cAMP levels | ~0.6 nM |

| Cathepsin B Activation | Enhances protein degradation | Significant activation |

| Anti-inflammatory Effects | Reduces pain in inflammatory models | Effective in vivo |

Propriétés

IUPAC Name |

3-chloro-4-cyclopentyloxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUBJGCPOOUMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.